

An In-depth Technical Guide to Dihydroxidosulfur and its Synonyms in Chemical Literature

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Compound of Interest

Compound Name: *Dihydroxidosulfur*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dihydroxidosulfur**, an unstable oxoacid of sulfur. The document delves into its various synonyms encountered in chemical literature, its chemical and physical properties, methods for its generation and characterization, and its role in biochemical pathways.

Nomenclature and Identification

Dihydroxidosulfur is a compound with the chemical formula H_2SO_2 or $\text{S}(\text{OH})_2$. Due to its transient nature, it has been referred to by several names throughout chemical literature. Understanding these synonyms is crucial for a comprehensive literature search and a clear understanding of its chemistry.

Table 1: Synonyms and Identifiers for **Dihydroxidosulfur**^{[1][2]}

Synonym	IUPAC Name	Chemical Formula	CAS Number	PubChem CID	ChEBI ID
Dihydroxidosulfur	Sulfanediol	$S(OH)_2$	20196-46-7	5460696	33536
Sulfoxylic acid	Sulfanediol	H_2SO_2	20196-46-7	5460696	33536
Hyposulfurous acid	Sulfanediol	H_2SO_2	20196-46-7	5460696	33536
Sulfur dihydroxide	Sulfanediol	$S(OH)_2$	20196-46-7	5460696	33536
Sulfanediol	Sulfanediol	$S(OH)_2$	20196-46-7	5460696	33536
2-Thiatrioxide	Sulfanediol	H_2SO_2	20196-46-7	5460696	33536

Dihydroxidosulfur contains sulfur in the +2 oxidation state, positioning it as an intermediate between hydrogen sulfide (-2) and dithionous acid (+3).[2] Its conjugate base is the sulfoxyate anion (SO_2^{2-}), which exhibits greater stability.[2]

Generation and Experimental Protocols

The high reactivity and instability of **dihydroxidosulfur** preclude its isolation as a pure, stable compound under normal conditions. Consequently, it is typically generated in situ for immediate study. Several methods have been reported for its formation.

One of the most convenient methods for producing sulfoxyate, the anion of sulfoxylic acid, in aqueous solution is through the decomposition of thiourea dioxide (TDO), also known as formamidine sulfinic acid.[3][4]

Experimental Protocol: Generation of Sulfoxyate from Thiourea Dioxide

Objective: To generate sulfoxyate ions in an aqueous solution for spectroscopic analysis or reactivity studies.

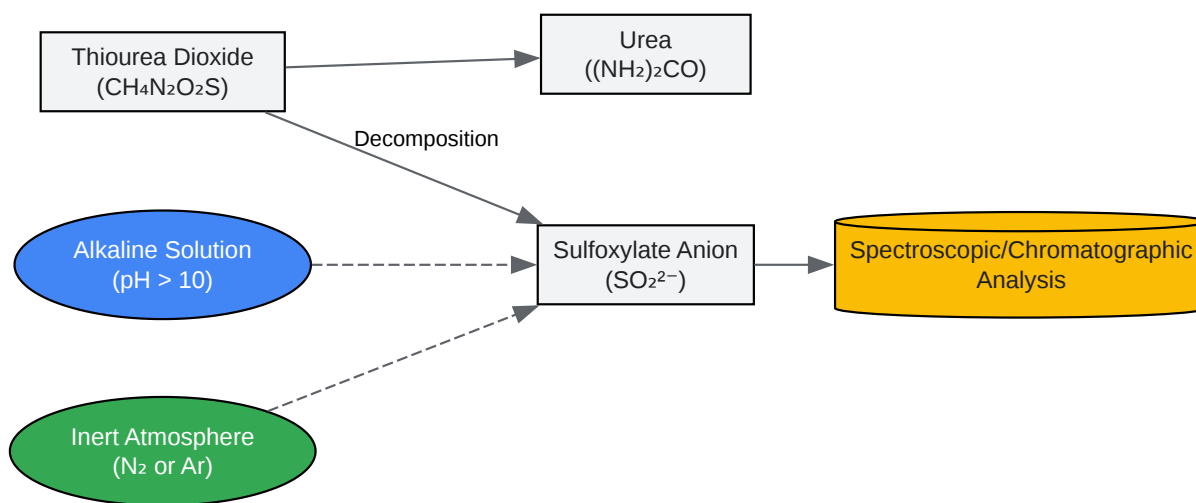
Materials:

- Thiourea dioxide ($\text{CH}_4\text{N}_2\text{O}_2\text{S}$)
- Sodium hydroxide (NaOH) for pH adjustment
- Deionized, deoxygenated water
- pH meter
- Standard laboratory glassware
- Nitrogen or Argon gas for creating an inert atmosphere

Methodology:

- Prepare a stock solution of thiourea dioxide in deionized, deoxygenated water. The concentration can be varied depending on the subsequent application, a typical starting point is 0.04 g of TDO in 100.0 mL of water.
- In a reaction vessel, create an alkaline environment by adding a calculated amount of NaOH solution to deoxygenated water to achieve a pH greater than 10. The decomposition of TDO to sulfoxylate is favorable in alkaline conditions.
- Maintain an inert atmosphere over the solution by continuously purging with nitrogen or argon gas to prevent oxidation of the generated sulfoxylate.
- Initiate the reaction by adding the thiourea dioxide solution to the alkaline solution. The decomposition begins upon mixing. In alkaline solutions ($\text{pH} > 10$), TDO decomposes to form sulfoxylate and urea.[1]
- The formation of sulfoxylate can be monitored using UV-Vis spectroscopy. The sulfoxylate ion has a characteristic absorbance that can be tracked over time.
- For kinetic studies, aliquots of the reaction mixture can be withdrawn at specific time intervals and analyzed, for example, by reversed-phase ion-pair high-performance liquid chromatography (HPLC) to quantify the concentrations of TDO and its decomposition products.[5]

Logical Workflow for Sulfoxylate Generation from TDO



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Caption: Workflow for the generation of sulfoxylate from thiourea dioxide.

Dihydroxidosulfur can also be synthesized in the gas phase using an electric discharge.[2] This method is suitable for spectroscopic studies of the isolated molecule.

Experimental Protocol: Gas-Phase Synthesis of **Dihydroxidosulfur**

Objective: To generate gaseous **dihydroxidosulfur** for microwave or mass spectrometric analysis.

Materials:

- Neon (Ne) or Argon (Ar) as a carrier gas
- Hydrogen (H₂) gas
- Sulfur dioxide (SO₂) gas
- High-voltage pulsed discharge nozzle

- Vacuum chamber
- Microwave spectrometer or mass spectrometer

Methodology:

- A gas mixture of hydrogen (H_2) and sulfur dioxide (SO_2) diluted in a carrier gas such as neon or argon is prepared.
- This gas mixture is introduced into a vacuum chamber through a pulsed nozzle.
- A high-voltage electric discharge is applied between two electrodes located at the exit of the nozzle. This ionizes the carrier gas, which in turn initiates chemical reactions between H_2 and SO_2 .
- The reactive species formed in the plasma, including **dihydroxidosulfur**, are then expanded into the vacuum chamber, where they are cooled to very low temperatures.
- The generated **dihydroxidosulfur** molecules can then be characterized using a microwave spectrometer, which measures their rotational transitions, or a mass spectrometer to determine their mass-to-charge ratio.

Quantitative Data

Due to its instability, extensive quantitative data for **dihydroxidosulfur** is sparse. However, studies on its acid-base properties and decomposition kinetics have been reported.

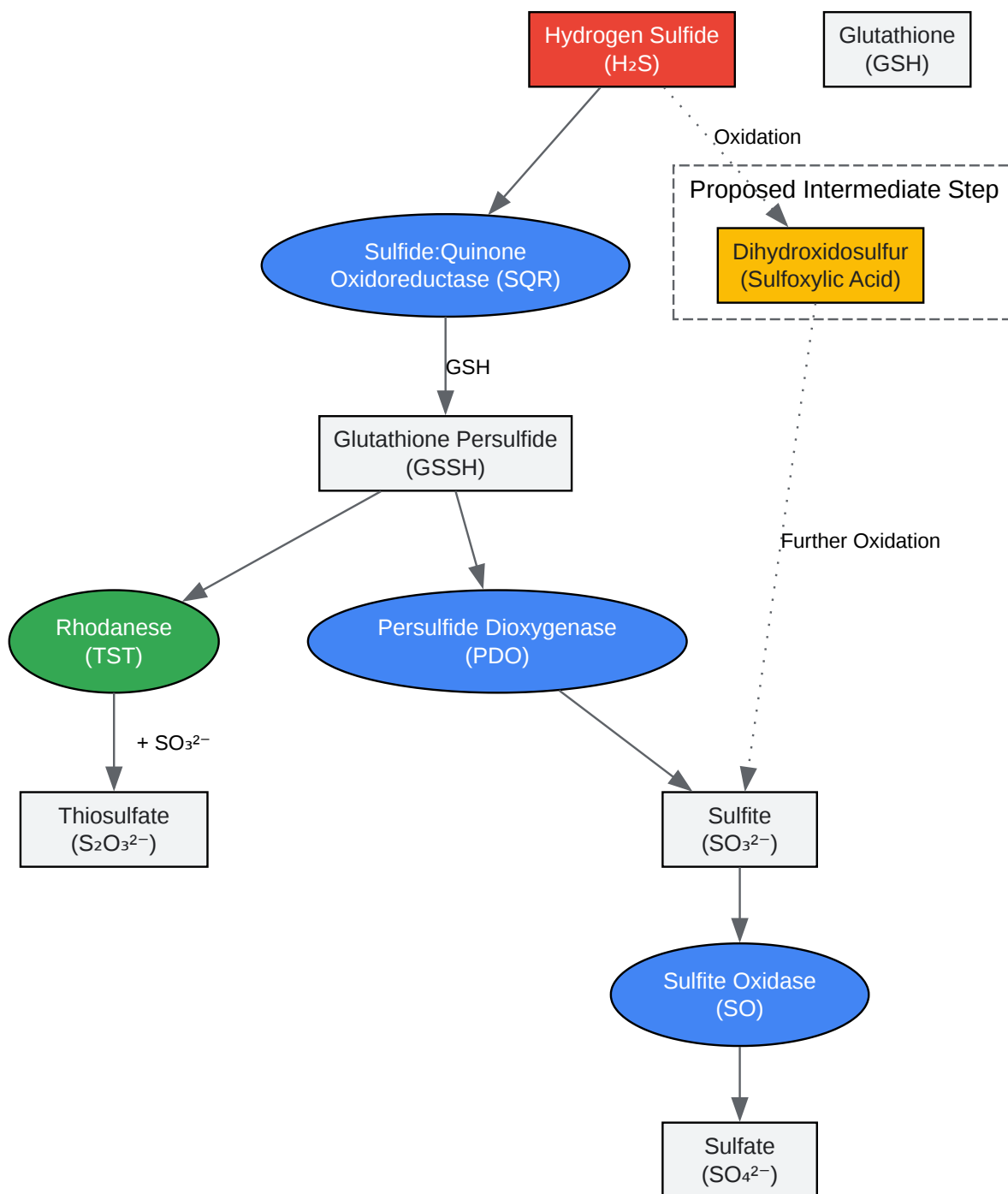
Table 2: Acid-Base Properties and Decomposition Rate Constants of the Sulfoxylate System

Parameter	Value	Conditions	Reference
pK _{a1} (H ₂ SO ₂)	~8.0	Aqueous solution	Makarov et al. (2010) [3]
pH range for H ₂ SO ₂ dominance	< 7.97	T = 25°C, I = 0.1 M	Makarov et al. (2010) [1]
pH range for HSO ₂ ⁻ dominance	7.97 - 13.55	T = 25°C, I = 0.1 M	Makarov et al. (2010) [1]
pH range for SO ₂ ²⁻ dominance	> 13.55	T = 25°C, I = 0.1 M	Makarov et al. (2010) [1]
Decomposition of Thiourea Dioxides	First-order reaction	pH 4.0 - 8.0	(PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides [5]
Influence of pH on TDO decomposition	Rate constants increase with pH	-	(PDF) Oxidation and Decomposition Kinetics of Thiourea Oxides [5]

Role in Biochemical Pathways

Dihydroxidosulfur is considered a key intermediate in the oxidation of hydrogen sulfide (H₂S), a significant signaling molecule in biological systems.[\[2\]](#)[\[3\]](#) The mitochondrial sulfide oxidation pathway is responsible for detoxifying excess H₂S and involves a series of enzymatic reactions.

Signaling Pathway: Mitochondrial Hydrogen Sulfide Oxidation



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Caption: Mitochondrial pathway for the oxidation of hydrogen sulfide.

In this pathway, sulfide quinone oxidoreductase (SQR) initiates the oxidation of H_2S .^{[6][7]} While the detailed mechanism is complex and can involve persulfide intermediates, sulfoxylic acid is considered a likely transient species in the overall conversion of sulfide to sulfite and subsequently to sulfate.^{[6][7]} The electrons generated during this process are transferred to the electron transport chain, linking H_2S metabolism to cellular energy production.^[6]

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